REACTION_SMILES
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[Br:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][C:27](=[O:28])[CH3:29].[K+:24].[K+:25].[OH:1][c:2]1[c:3]([C:9]([CH3:10])=[O:11])[cH:4][c:5]([OH:8])[cH:6][cH:7]1>>[OH:1][c:2]1[c:3]([C:9]([CH3:10])=[O:11])[cH:4][c:5]([O:8][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(O)ccc1O
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Name
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Type
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product
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Smiles
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CC(=O)c1cc(OCc2ccccc2)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |